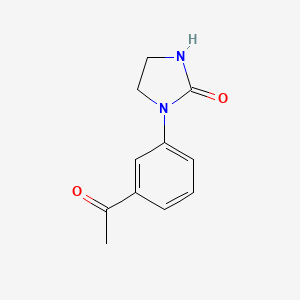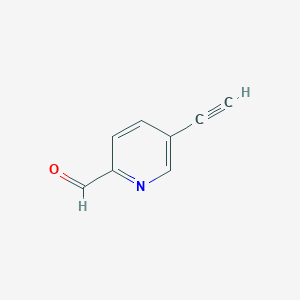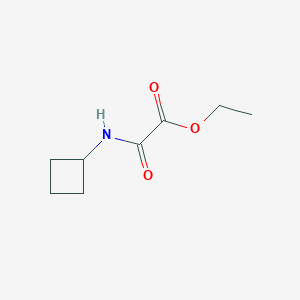
3-(Methanesulfonylmethyl)-2-methylaniline
Vue d'ensemble
Description
The compound “3-(Methanesulfonylmethyl)-2-methylaniline” is a chemical compound. However, the specific details about this compound are not readily available in my current knowledge base12.
Synthesis Analysis
The synthesis of “3-(Methanesulfonylmethyl)-2-methylaniline” would likely involve specific chemical reactions. However, the exact synthesis process for this compound is not readily available in my current knowledge base3.Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. However, the specific molecular structure of “3-(Methanesulfonylmethyl)-2-methylaniline” is not readily available in my current knowledge base45.Chemical Reactions Analysis
Chemical reactions involve changes in the arrangement of atoms to produce new substances. However, the specific chemical reactions involving “3-(Methanesulfonylmethyl)-2-methylaniline” are not readily available in my current knowledge base678.Physical And Chemical Properties Analysis
Physical properties include characteristics such as density, color, and boiling point, while chemical properties refer to a substance’s ability to undergo chemical changes. However, the specific physical and chemical properties of “3-(Methanesulfonylmethyl)-2-methylaniline” are not readily available in my current knowledge base111213.Applications De Recherche Scientifique
Electrosynthesis and Characterization
One study explores the electropolymerisation of N-methylaniline, which is closely related to the compound , in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). The research demonstrates the feasibility of obtaining thin films of poly(N-methylaniline) in these solvents, with the films and soluble fractions characterized using various spectroscopic techniques. This indicates potential applications in electronic and optoelectronic devices where such polymers can be used as conductive or semiconductive layers (Wei et al., 2005).
Structural and Biological Activity Study
Another study on 2-chloroethyl(methylsulfonyl)methanesulfonate, a compound sharing functional groups with 3-(Methanesulfonylmethyl)-2-methylaniline, evaluates its structural, vibrational properties, and biological activity. The study utilizes X-ray diffraction and density functional theory (DFT), suggesting applications in understanding the structure-activity relationships of sulfonyl compounds, which can inform drug design and other biomedical applications (Galván et al., 2018).
Antibacterial Activity of Sulfonamide Derivatives
Research into methanesulfonic acid hydrazide (a sulfonamide compound) derivatives and their metal complexes highlights their synthesis and structural characterization, as well as their antibacterial activities against various bacteria. This study reveals the potential of sulfonamide derivatives for antimicrobial applications, suggesting that modifications to the sulfonamide structure, as seen in the target compound, could lead to new antibacterial agents (Özdemir et al., 2009).
Catalytic Sulfonation of Methane
Investigations into the catalytic sulfonation of methane to methanesulfonic acid (MSA) present another potential application area. The study explores direct sulfonation using various catalysts, examining the effects of different parameters on the conversion rates. This research highlights the industrial relevance of sulfonation processes, potentially applicable to the synthesis and modification of compounds like 3-(Methanesulfonylmethyl)-2-methylaniline for producing sulfonated organic compounds with industrial applications (Mukhopadhyay & Bell, 2004).
Safety And Hazards
Information on the safety and hazards of a compound is crucial for handling and storage. However, the specific safety and hazard information for “3-(Methanesulfonylmethyl)-2-methylaniline” is not readily available in my current knowledge base1415.
Orientations Futures
The future directions of research on a compound can include potential applications, areas of interest for further study, and emerging trends. However, the specific future directions for “3-(Methanesulfonylmethyl)-2-methylaniline” are not readily available in my current knowledge base1617.
Relevant Papers
There are many scientific papers that could potentially provide more information on “3-(Methanesulfonylmethyl)-2-methylaniline”. However, the specific papers relevant to this compound are not readily available in my current knowledge base181719.
Please note that the information provided is based on the most recent data available and may not be comprehensive. For more detailed information, please refer to specialized databases or contact a subject matter expert.
Propriétés
IUPAC Name |
2-methyl-3-(methylsulfonylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-7-8(6-13(2,11)12)4-3-5-9(7)10/h3-5H,6,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHLKOHBHZGYRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1N)CS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methanesulfonylmethyl)-2-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(6-Fluoroimidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B1443004.png)






